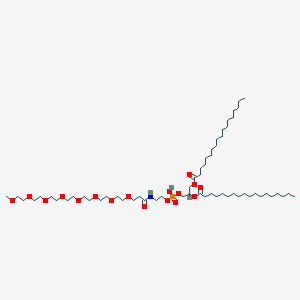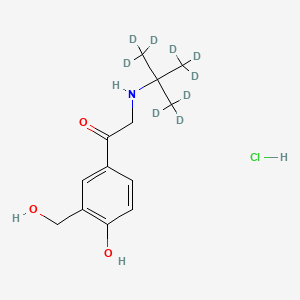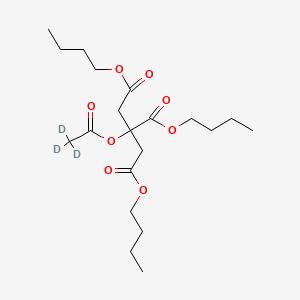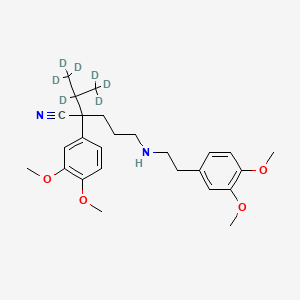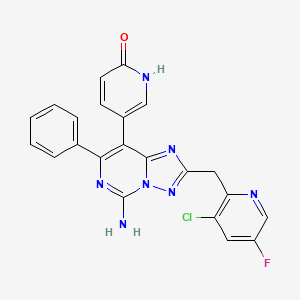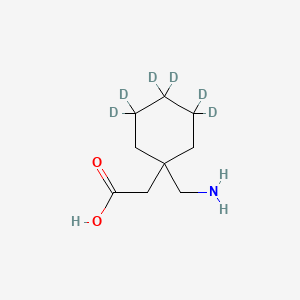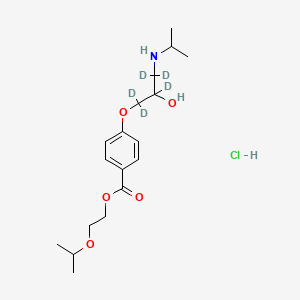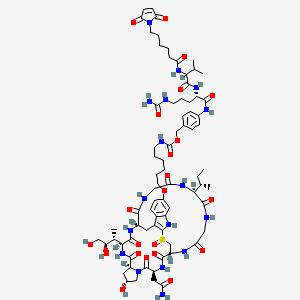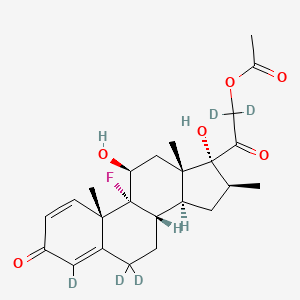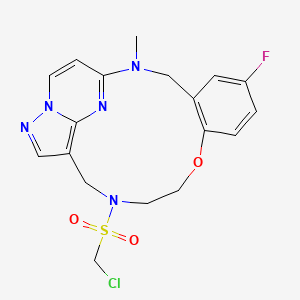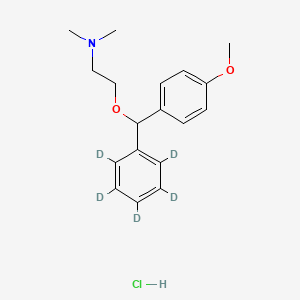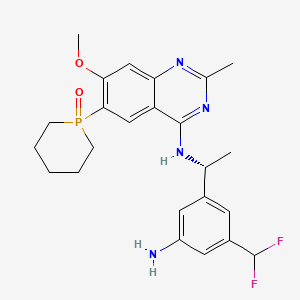
Sos1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-4 is a novel inhibitor targeting the Son of Sevenless 1 (SOS1) protein, which is a guanine nucleotide exchange factor for RAS proteins. These proteins play a crucial role in signal transduction pathways, particularly in the activation of the RAS-MAPK pathway, which is implicated in various cancers .
Preparation Methods
The synthesis of Sos1-IN-4 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitor. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Sos1-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can be introduced under controlled conditions to modify the compound’s properties
Scientific Research Applications
Sos1-IN-4 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the RAS-MAPK pathway and its role in signal transduction.
Biology: Helps in understanding the molecular mechanisms of RAS activation and its implications in cell growth and differentiation.
Industry: May be used in the development of new cancer therapies and in drug discovery processes.
Mechanism of Action
Sos1-IN-4 inhibits the SOS1 protein by preventing the exchange of GDP for GTP on RAS proteins, thereby blocking the activation of the RAS-MAPK pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells harboring RAS mutations . The molecular targets include the SOS1 protein and downstream effectors in the MAP kinase signaling pathway .
Comparison with Similar Compounds
Sos1-IN-4 is compared with other SOS1 inhibitors such as BI-3406 and BI-1701963. These compounds also target the SOS1 protein but may differ in their binding affinities, selectivity, and pharmacokinetic properties . This compound is unique in its specific binding pocket and inhibitory activity, making it a promising candidate for further development .
Similar Compounds
Properties
Molecular Formula |
C24H29F2N4O2P |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-amino-5-(difluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(1-oxo-1λ5-phosphinan-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C24H29F2N4O2P/c1-14(16-9-17(23(25)26)11-18(27)10-16)28-24-19-12-22(33(31)7-5-4-6-8-33)21(32-3)13-20(19)29-15(2)30-24/h9-14,23H,4-8,27H2,1-3H3,(H,28,29,30)/t14-/m1/s1 |
InChI Key |
AYUPAZPTYFGDHL-CQSZACIVSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


